molecular formula C3H5ClOS B14390705 O-Methyl chloroethanethioate CAS No. 89912-01-6

O-Methyl chloroethanethioate

Cat. No.: B14390705
CAS No.: 89912-01-6
M. Wt: 124.59 g/mol
InChI Key: SYIBLTAWTVJARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methyl chloroethanethioate is an organic compound characterized by the presence of a methyl group, a chloro group, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl chloroethanethioate can be synthesized through several methods. One common approach involves the reaction of ethanethiol with methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: O-Methyl chloroethanethioate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form alcohols or thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

Major Products Formed:

  • Substituted derivatives (e.g., amides, ethers, thioethers)
  • Sulfoxides and sulfones
  • Alcohols and thiols

Scientific Research Applications

O-Methyl chloroethanethioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of O-Methyl chloroethanethioate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic substitution reactions to occur. The thioester group can undergo oxidation or reduction, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

    Methyl chloroformate: Similar in structure but lacks the thioester group.

    Ethyl chloroacetate: Contains an ester group instead of a thioester group.

    Methyl thioacetate: Lacks the chloro group but contains a thioester group.

Uniqueness: O-Methyl chloroethanethioate is unique due to the presence of both a chloro group and a thioester group, which imparts distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

89912-01-6

Molecular Formula

C3H5ClOS

Molecular Weight

124.59 g/mol

IUPAC Name

O-methyl 2-chloroethanethioate

InChI

InChI=1S/C3H5ClOS/c1-5-3(6)2-4/h2H2,1H3

InChI Key

SYIBLTAWTVJARC-UHFFFAOYSA-N

Canonical SMILES

COC(=S)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.